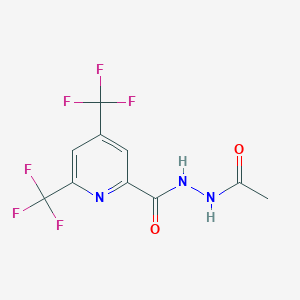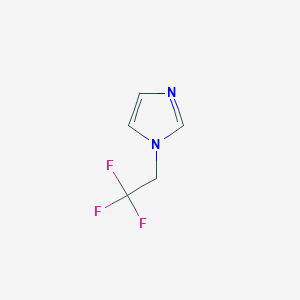
N’-acétyl-4,6-bis(trifluorométhyl)pyridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyridine ring substituted with two trifluoromethyl groups and an acetylated carbohydrazide moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate or as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-bis(trifluoromethyl)-2-pyridinecarboxylic acid.
Formation of Carbohydrazide: The carboxylic acid is converted to its corresponding carbohydrazide by reacting with hydrazine hydrate under reflux conditions.
Acetylation: The resulting carbohydrazide is then acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine to yield N’-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N’-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Substitution: The trifluoromethyl groups and the pyridine ring can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols.
Mécanisme D'action
The mechanism of action of N’-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with biological targets.
Comparaison Avec Des Composés Similaires
- 4,6-bis(trifluoromethyl)-2-pyridinecarboxylic acid
- N’-acetyl-2-pyridinecarbohydrazide
- 4,6-dimethyl-2-pyridinecarbohydrazide
Comparison: N’-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide is unique due to the presence of both acetyl and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N'-acetyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6N3O2/c1-4(20)18-19-8(21)6-2-5(9(11,12)13)3-7(17-6)10(14,15)16/h2-3H,1H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHLXSFJGSASKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-fluorophenyl)methyl]-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea](/img/structure/B2381010.png)

![1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2381012.png)
![7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2381013.png)


![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B2381021.png)
![2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide](/img/structure/B2381022.png)




![Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2381031.png)

